Technical Guide: 1-Methyl-1H-imidazol-4-amine Hydrochloride (CAS 89088-69-7)
Technical Guide: 1-Methyl-1H-imidazol-4-amine Hydrochloride (CAS 89088-69-7)
[1][2][3][4]
Executive Summary & Chemical Identity[5][6]
1-methyl-1H-imidazol-4-amine hydrochloride (CAS 89088-69-7) is a "privileged scaffold" intermediate in heterocyclic chemistry. Unlike its 5-amino isomer (a precursor to natural purines), the 4-amino variant offers a unique vector for synthesizing non-canonical purine analogs and imidazo[4,5-b]pyridines.
Crucial Insight: The free base (1-methyl-1H-imidazol-4-amine) is electronically rich and kinetically unstable, prone to rapid oxidative polymerization in air. Consequently, the hydrochloride salt is the only viable form for storage and handling. Successful utilization requires understanding its "release-and-react" dynamics.
Physiochemical Profile[4][6][7][8]
| Property | Data | Commentary |
| CAS Number | 89088-69-7 | Specific to the HCl salt form.[1][2] |
| Formula | C₄H₇N₃[3][4] · HCl | Stoichiometry is typically 1:1. |
| Molecular Weight | 133.58 g/mol | Includes the chloride counterion.[5] |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/degradation. |
| Solubility | DMSO, Water, Methanol | Poor solubility in non-polar organics (DCM, Hexane). |
| pKa (Conj. Acid) | ~6.0 - 6.5 (Estimated) | The amino group is less basic than typical amines due to aromatic delocalization. |
| Storage | -20°C, Hygroscopic | Critical: Store under argon/nitrogen. |
Synthesis & Manufacturing Dynamics
The synthesis of CAS 89088-69-7 is a lesson in kinetic control. The standard route involves the catalytic hydrogenation of 1-methyl-4-nitroimidazole.
The Stability Paradox
Direct reduction without acid trapping leads to the free amine, which rapidly turns into a black tar due to intermolecular polymerization. The protocol below uses an in situ acid trap to protonate the amine immediately upon formation, rendering it nucleophilically inert until needed.
Optimized Synthesis Protocol (Self-Validating)
Precursor: 1-methyl-4-nitroimidazole Reagents: 10% Pd/C, Methanol (anhydrous), HCl (1.25 M in MeOH) Equipment: Parr Hydrogenator or Balloon Setup
Step-by-Step Methodology:
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Preparation: In a flame-dried flask, dissolve 1-methyl-4-nitroimidazole (1.0 eq) in anhydrous methanol (0.1 M concentration).
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Acid Loading: Add methanolic HCl (1.1 eq) before the catalyst. This ensures the environment is acidic prior to amine generation.
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Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (10 wt% loading).
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Hydrogenation: Purge with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (1 atm is sufficient, 3 atm accelerates rate) for 4–6 hours.
-
Validation: Monitor via TLC (starting material UV active; product stains with Ninhydrin).
-
-
Workup (Anaerobic): Filter the catalyst through a Celite pad under nitrogen (do not let the catalyst dry out—pyrophoric hazard).
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Crystallization: Triturate the residue with cold diethyl ether or acetonitrile to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Synthesis Workflow Diagram
Caption: Kinetic trapping of the unstable 4-aminoimidazole intermediate using in-situ HCl to prevent polymerization.
Synthetic Utility & Drug Discovery Applications[12]
The utility of CAS 89088-69-7 lies in its ability to act as a C-N-C dinucleophile . Once the salt is neutralized (using DIPEA or TEA in situ), the amino group becomes a potent nucleophile.
Key Reaction Pathways[13]
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Urea/Thiourea Formation: Reaction with isocyanates yields stable ureas. These are often used as peptidomimetics or kinase inhibitor scaffolds.
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Cyclization to Purine Analogs: Reacting the 4-amino group with ortho-electrophiles (like esters or nitriles) allows for ring closure, creating fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).
-
Amide Coupling: Standard EDC/HOBt couplings work, but require excess base to free the amine from the HCl salt.
Reactivity & Pathway Diagram
Caption: Divergent synthesis pathways: The scaffold serves as a precursor for ureas, amides, and fused ring systems.
Analytical Characterization & Handling
NMR Expectations (DMSO-d6)
Due to the HCl salt form, the amine protons will appear broad and downfield.
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¹H NMR (400 MHz, DMSO-d6):
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δ ~9.0–10.0 ppm (br s, 3H, -NH₃⁺)
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δ ~8.8 ppm (s, 1H, C2-H, deshielded by cation)
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δ ~7.4 ppm (s, 1H, C5-H)
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δ ~3.7 ppm (s, 3H, N-CH₃)
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Storage & Safety Protocols
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Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to ambient air causes it to turn into a sticky gum, complicating stoichiometry.
-
Protocol: Weigh only in a glovebox or desiccated environment.
-
-
Cold Chain: Store at -20°C. Long-term storage at room temperature leads to slow discoloration (yellow
orange brown).
References
-
PubChem. (n.d.).[5] 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3.[6][2][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (1992). Preparation, structure and addition reactions of 4- and 5-aminoimidazoles. J. Chem. Soc., Perkin Trans.[7] 1. Retrieved October 26, 2023, from [Link]
-
Journal of Organic Chemistry. (2002). An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. ACS Publications.[8] Retrieved October 26, 2023, from [Link]
Sources
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- 2. 1-메틸-1H-i미다졸-4-아민 염산염 CAS#: 89088-69-7 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]
- 3. PubChemLite - 1-methyl-1h-imidazol-4-amine dihydrochloride (C4H7N3) [pubchemlite.lcsb.uni.lu]
- 4. 1-methyl-1H-imidazol-4-amine hydrochloride 97% | CAS: 89088-69-7 | AChemBlock [achemblock.com]
- 5. 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3 | CID 56956233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-iMidazol-4-aMine hydrochloride [allbiopharm.com]
- 7. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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